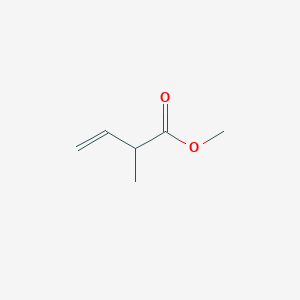

Methyl 2-methyl-3-butenoate

Description

Contextualization within Unsaturated Ester Chemistry

Unsaturated esters are a class of organic molecules that contain both a carbon-carbon double or triple bond and an ester functional group. This combination of functional groups imparts a versatile reactivity profile, making them crucial starting materials and intermediates in organic synthesis. The double bond can participate in a wide array of reactions, including additions, cycloadditions, and polymerizations, while the ester group can undergo hydrolysis, transesterification, and reduction, among other transformations.

Methyl 2-methyl-3-butenoate, with its chemical formula C6H10O2, is a specific type of unsaturated ester known as a β,γ-unsaturated ester, where the double bond is located between the second and third carbon atoms relative to the carbonyl group. nih.gov This positioning influences its electronic properties and reactivity, distinguishing it from its α,β-unsaturated isomers. The study of such esters is fundamental to developing new synthetic methodologies and constructing complex molecular architectures found in natural products and pharmaceuticals. Recent research has focused on the chemical kinetics of various small esters to better understand their behavior in complex chemical environments. mit.edu

Scope and Significance of Academic Inquiry

Academic research into this compound primarily focuses on its synthesis and its utility as a precursor for more complex molecules. One patented method for its preparation involves the reaction of a 3-halogenated-butene Grignard reagent with a carbonic ester, such as methyl carbonate or diethyl carbonate. google.com This approach is noted for shortening the reaction pathway and improving product yield. google.com The Grignard reagent is first prepared by reacting 3-halogenated butene with magnesium in an ether solvent. google.com This reagent is then added to the carbonic ester to yield this compound. google.com The significance of this compound lies in its potential as a building block, where its vinyl group and ester functionality can be selectively manipulated to create a variety of organic structures.

Isomeric Considerations in Research (e.g., Methyl 3-methyl-2-butenoate, Methyl 3-butenoate, Methyl 2-butenoate)

The properties and applications of a butenoate ester are highly dependent on the specific arrangement of its atoms, leading to various isomers with distinct chemical behaviors.

Methyl 3-methyl-2-butenoate: This is an α,β-unsaturated ester, meaning the double bond is conjugated with the carbonyl group of the ester. chemicalbook.comamerigoscientific.com This conjugation significantly impacts its reactivity. It is a colorless liquid with a fruity, ethereal odor and is used as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyes. chemicalbook.comlookchem.com It has also been identified as a volatile compound in fruits like the Carica papaya and is used as a fragrance ingredient. lookchem.comnih.gov Research has evaluated the reaction rates of this compound with nitrate (B79036) radicals. chemicalbook.comamerigoscientific.com

Methyl 3-butenoate: Also known as methyl vinylacetate, this is an isomer where the double bond is in the β,γ-position, but it lacks the additional methyl group found in this compound. chemicalbook.comgoogle.com It is an olefin ester that can undergo isomerization to form α,β-unsaturated esters. chemicalbook.comsigmaaldrich.com It is used as an intermediate for palladium-catalyzed alkylations and in the synthesis of dipeptide olefin isosteres. chemicalbook.com

Methyl 2-butenoate: This compound, also known as methyl crotonate, is an α,β-unsaturated ester. It exists as (E) and (Z) isomers. The (Z)-isomer, in particular, is noted for its use as a precursor in the synthesis of flavor and fragrance compounds, such as angelic acid derivatives. cymitquimica.com It can be synthesized from methyl acetoacetate (B1235776). tandfonline.com

The distinct structural differences between these isomers, particularly the position of the double bond relative to the ester group, dictate their reactivity and, consequently, their roles in chemical research and industrial applications.

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

| Property | Value |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | methyl 2-methylbut-3-enoate |

| CAS Number | 6150-58-9 |

| Canonical SMILES | CC(C=C)C(=O)OC |

| InChI Key | MXUWGYXCKWBYRH-UHFFFAOYSA-N |

Table 2: Comparative Properties of Butenoate Isomers Data sourced from various chemical databases. nih.govchemicalbook.comnih.govchemicalbook.comsigmaaldrich.comcymitquimica.comchemeo.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| This compound | C6H10O2 | 114.14 | Not available | Not available | 6150-58-9 |

| Methyl 3-methyl-2-butenoate | C6H10O2 | 114.14 | 70-75 (at 60 mmHg) | 0.935 (at 20°C) | 924-50-5 |

| Methyl 3-butenoate | C5H8O2 | 100.12 | 112 | 0.939 (at 25°C) | 3724-55-8 |

| Methyl (2Z)-2-methyl-2-butenoate | C6H10O2 | 114.14 | Not available | Not available | 5953-76-4 |

Structure

3D Structure

Properties

CAS No. |

51747-33-2 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

methyl 2-methylbut-3-enoate |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4-5H,1H2,2-3H3 |

InChI Key |

MXUWGYXCKWBYRH-UHFFFAOYSA-N |

SMILES |

CC(C=C)C(=O)OC |

Canonical SMILES |

CC(C=C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Methyl 2 Methyl 3 Butenoate and Analogues

Established Synthetic Pathways for Butenoate Esters

Traditional methods for constructing butenoate ester frameworks often rely on robust and well-understood reaction classes, including Grignard reagent chemistry and transition-metal-catalyzed couplings.

Grignard Reagent-Mediated Syntheses (e.g., from 3-halogenated butene)

A direct and effective route to 2-methyl-3-butenoic acid esters involves the use of Grignard reagents. google.com This pathway begins with a 3-halogenated butene as the starting material.

The synthesis proceeds in two main steps:

Formation of the Grignard Reagent: A 3-halogenated butene reacts with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), often initiated by a small amount of elemental iodine, to produce the corresponding 3-butenylmagnesium halide. google.comevitachem.com Grignard reagents are powerful nucleophiles and strong bases, formed by the reaction of magnesium with alkyl or alkenyl halides. masterorganicchemistry.comlibretexts.org

Reaction with a Carbonic Ester: The newly formed Grignard reagent is then added to a carbonic ester, like dimethyl carbonate or diethyl carbonate. google.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the carbonate, leading to a substitution reaction that yields the desired methyl 2-methyl-3-butenoate. google.com

This method offers a relatively short reaction pathway, avoids the use of highly toxic reagents like hydrocyanic acid, and simplifies post-reaction workup. google.com The reaction conditions are typically mild, with the Grignard formation occurring at temperatures between 10–25 °C and the subsequent substitution reaction at 40–60 °C. google.com

| Parameter | Condition | Reference |

| Starting Material | 3-halogenated butene | google.com |

| Reagents | Magnesium, Elemental Iodine, Carbonic Ester | google.com |

| Solvent | Diethyl ether, THF | google.com |

| Reaction Temp. | 10–60 °C | google.com |

| Product | 2-methyl-3-butenoic acid ester | google.com |

Palladium-Catalyzed Coupling Reactions in Unsaturated Ester Synthesis (e.g., from diketene)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile method for creating carbon-carbon bonds. nih.gov A notable application is the synthesis of 3-aryl-3-butenoic acids from diketene (B1670635), which serve as precursors to the corresponding esters. oup.comoup.com

In this approach, an arylmagnesium bromide (a Grignard reagent) is treated with zinc chloride before reacting with diketene in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂. oup.comoup.com While reactions of diketene with nucleophiles typically proceed through the cleavage of the carbonyl-oxygen bond to give acetoacetic acid derivatives, this catalyzed reaction facilitates the cleavage of the vinyl-oxygen bond. oup.com The process yields 3-aryl-3-butenoic acids, which can then be esterified to produce the final butenoate ester products. oup.com This method has been successfully applied to generate various monomers for copolymerization studies. oup.comoup.com

| Component | Details | Reference |

| Substrate | Diketene | oup.comoup.com |

| Nucleophile | Arylmagnesium bromide (with ZnCl₂) | oup.comoup.com |

| Catalyst | PdCl₂(PPh₃)₂ (0.5 mol%) | oup.com |

| Intermediate Product | 3-aryl-3-butenoic acid | oup.com |

| Final Product (after esterification) | Methyl 3-aryl-3-butenoate | oup.com |

Carbonylation Reactions for Butenoate Derivatives (e.g., allyl halides)

Carbonylation reactions introduce a carbonyl group into an organic molecule and are a fundamental process for synthesizing carboxylic acids and their esters. The carbonylation of allyl halides provides a direct route to β,γ-unsaturated esters like methyl 3-butenoate. google.com

A process for producing methyl 3-butenoate involves reacting an allyl halide (such as allyl chloride) with carbon monoxide and methanol (B129727). google.com This reaction is typically performed in a methanol solution at atmospheric pressure and temperatures between 15 and 35 °C. google.com The catalytic system often involves nickel-carbonyl and thiourea, with the pH maintained between 5.5 and 9 to optimize yield and catalytic efficiency. google.com This method can achieve high yields of the butenoic ester, up to 89%. google.com Palladium catalysts are also widely used for the carbonylation of allylic compounds, including allylic alcohols and chlorides, to produce β,γ-unsaturated esters. oup.comoup.comresearchgate.net

Novel Approaches and Catalyst Systems in Butenoate Esterification

Research continues to seek more efficient, selective, and environmentally friendly methods for ester synthesis. This includes the refinement of classical techniques and the application of modern catalysts like ionic liquids.

Acid-Catalyzed Esterification

Acid-catalyzed esterification, or Fischer esterification, is a fundamental and widely used reaction in organic synthesis. It is frequently employed as the final step in multi-step syntheses of butenoate esters. For instance, the 3-aryl-3-butenoic acids produced from the palladium-catalyzed reaction of diketene can be converted to their corresponding methyl esters. oup.com This is typically achieved by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), yielding the ester in good yields (60-80%). oup.com Similarly, the synthesis of (E)-3-Methoxy-2-butenoic acid methyl ester involves the esterification of the parent acid with methanol using an acid catalyst.

Ionic Liquid Catalysis for Methyl 3-methyl-2-butenoate

Ionic liquids (ILs) have emerged as promising "green" catalysts and solvents in chemical synthesis due to their low vapor pressure, thermal stability, and tunable properties. beilstein-journals.org They have been effectively used in the synthesis of butenoate esters, specifically the α,β-unsaturated isomer, methyl 3-methyl-2-butenoate. chemicalbook.comamerigoscientific.com

In one reported synthesis, methyl 3-methyl-2-butenoate is prepared by the esterification of 3-methyl-2-butenoic acid with methanol under reflux conditions. chemicalbook.com The reaction is catalyzed by an ionic liquid, [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate (B86663) ([MIMPS][HSO₄⁻]). chemicalbook.com A key advantage of this system is the phase separation of the organic product layer from the ionic liquid catalyst upon completion of the reaction. This allows for simple separation of the product and potential recycling of the catalyst system, aligning with the principles of green chemistry. chemicalbook.com The use of ionic liquids can also enhance catalytic activity in certain transesterification reactions. beilstein-journals.org

| Reaction | Catalyst | Key Feature | Reference |

| Esterification of 3-methyl-2-butenoic acid | [MIMPS][HSO₄⁻] | Phase separation allows for easy product isolation and catalyst recycling. | chemicalbook.com |

Stereoselective Synthesis Methodologies (e.g., (Z)-enol p-tosylate derived synthesis)

The controlled synthesis of specific stereoisomers of this compound and related α,β-unsaturated esters is crucial for various applications. Methodologies that afford high stereoselectivity are of significant interest in organic synthesis.

One prominent strategy for achieving stereocontrol involves the use of enol tosylates. While not directly synthesizing this compound, the synthesis of analogues such as methyl (Z)-3-phenyl-2-butenoate via a (Z)-enol p-tosylate intermediate provides a powerful example of this approach. The process begins with the formation of the (Z)-enol p-tosylate from a β-ketoester like methyl acetoacetate (B1235776). orgsyn.orgorgsyn.org This reaction is carefully controlled to favor the formation of the (Z)-isomer.

A general and robust method for the stereocomplementary preparation of α,β-disubstituted α,β-unsaturated esters has been developed, which relies on three key steps:

Ti-Claisen condensation (formylation) of esters to produce α-formyl esters. acs.org

(E)- and (Z)-stereocomplementary enol p-toluenesulfonylation (tosylation). acs.org

Stereoretentive Suzuki-Miyaura cross-coupling. acs.org

For the specific introduction of a (Z)-3-butenoate side chain, a Z-selective cross-metathesis reaction has proven to be a highly effective and challenging protocol. nih.govnih.gov This method offers high functional group tolerance and excellent stereoselectivity, overcoming challenges associated with traditional Wittig reactions for this purpose. nih.gov In the context of a total synthesis, this reaction was key to installing the (Z)-3-butenoate moiety onto a complex core structure. nih.govnih.gov

The following table summarizes a representative stereoselective synthesis of a related compound, highlighting the reagents and conditions used.

| Step | Reactants | Reagents and Conditions | Product | Yield |

| Enol Tosylation | Methyl 3-oxobutanoate | TsCl, LiCl, TMEDA, EtOAc, ~5 °C, 1 h | (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate | Not specified |

| Suzuki-Miyaura Coupling | (Z)-enol tosylate, Phenylboronic acid | cat. Pd(OAc)₂, cat. PPh₃, K₂CO₃, 2-propanol, H₂O, 40 °C, 1 h | Methyl (Z)-3-phenyl-2-butenoate | Not specified |

Table 1: Example of a Stereoselective Synthesis via a (Z)-enol p-tosylate intermediate. orgsyn.orgorgsyn.org

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations used to prepare this compound and its analogs is fundamental to optimizing reaction conditions and extending their applicability.

The formation of the (Z)-enol p-tosylate from methyl acetoacetate proceeds via the generation of a lithium enolate. The presence of LiCl and a base like TMEDA facilitates the formation of a specific enolate geometry, which then reacts with p-toluenesulfonyl chloride (TsCl). orgsyn.org The stereochemical outcome is dictated by the kinetic control of the enolization and subsequent tosylation steps.

The Suzuki-Miyaura cross-coupling reaction, which follows the enol tosylate formation, operates through a well-established catalytic cycle. The mechanism involves the oxidative addition of the palladium(0) catalyst to the enol tosylate, followed by transmetalation with the boronic acid species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The stereochemistry of the double bond is retained throughout this process. acs.org

The mechanism of the Z-selective olefin cross-metathesis is more complex and relies on the specific design of the Grubbs-type ruthenium catalyst. The catalyst interacts with the terminal alkene of the substrate to form a ruthenacyclobutane intermediate. The subsequent retro-[2+2] cycloaddition and productive metathesis with a coupling partner, such as methyl acrylate (B77674), lead to the formation of the desired (Z)-β,γ-unsaturated ester. The high Z-selectivity is a feature of the catalyst's ligand sphere, which sterically disfavors the formation of the E-isomer in the transition state. This has been particularly valuable in the synthesis of complex molecules like prostaglandin (B15479496) D2 metabolites. nih.govnih.gov

The mechanism of action for related butenoate esters in other transformations involves the generation of reactive intermediates. For instance, allylation reactions using methyl 3-methylbut-3-enoate can proceed through the formation of allyl radicals or carbocations, which then facilitate the creation of new carbon-carbon bonds.

| Reaction | Key Mechanistic Feature | Intermediate Species |

| (Z)-Enol Tosylation | Kinetically controlled enolate formation and tosylation | Lithium enolate |

| Suzuki-Miyaura Coupling | Catalytic cycle with stereoretention | Palladium(II) intermediates |

| Z-Selective Cross-Metathesis | Formation and fragmentation of a ruthenacyclobutane | Ruthenacyclobutane |

Table 2: Mechanistic Features of Key Synthetic Transformations.

Theoretical and Computational Chemistry of Methyl 2 Methyl 3 Butenoate

Quantum Chemical Methodologies for Reaction Kinetics and Thermodynamics

The investigation of reaction rates and the energy changes that accompany chemical reactions of methyl 2-methyl-3-butenoate relies on a variety of quantum chemical methodologies. These methods are essential for building accurate models of combustion and atmospheric chemistry.

Coupled Cluster Calculations (e.g., CCSD(T)-F12a)

Coupled cluster (CC) theory is a high-accuracy quantum chemical method used to obtain reliable energies for molecules and transition states. The explicitly correlated CCSD(T)-F12a method, in particular, offers benchmark-quality energies with greater computational efficiency than traditional CCSD(T) approaches. umn.edumolpro.net

In studies of hydrogen abstraction reactions from methyl butenoates, the CCSD(T)-F12a/jun-cc-pVTZ level of theory has been used to provide benchmark energies. umn.edu These high-accuracy calculations serve as a "gold standard" to validate the performance of more computationally efficient density functional theory (DFT) methods. For instance, the M06-2X/ma-TZVP method was found to have a mean unsigned deviation of only 0.51 kcal mol⁻¹ from the CCSD(T)-F12a/jun-cc-pVTZ benchmarks for hydrogen abstraction reactions of methyl butenoate. umn.edu This demonstrates the power of using coupled cluster methods to ensure the accuracy of kinetic and thermodynamic data derived from less computationally demanding methods.

Similarly, in the study of H-abstraction from methyl acrylate (B77674) by various radicals, CCSD(T)-F12/jun-cc-pVTZ calculations were used to benchmark different density functionals, with the M06-2X/maug-cc-pVTZ method showing the best performance. acs.org The high accuracy of CCSD(T)-F12 methods makes them invaluable for obtaining reliable barrier heights and reaction energies, which are critical parameters in chemical kinetics. nih.gov

Density Functional Theory (DFT) Applications (e.g., M06-2X, B3LYP)

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules and complex reaction systems. umn.edu Several functionals within DFT have been applied to investigate the reactions of this compound and related unsaturated esters.

The M06-2X functional has demonstrated excellent performance in describing the kinetics of hydrogen abstraction reactions for unsaturated methyl esters. umn.edu When compared to benchmark CCSD(T)-F12a calculations, M06-2X, particularly with the ma-TZVP basis set, provided the most accurate barrier heights and reaction energies among several tested functionals. umn.edu This level of theory was subsequently used for detailed kinetic calculations. umn.edu The M06 suite of functionals, including M06 and M06-2X, are known for their robust performance across thermochemistry, kinetics, and noncovalent interactions. umn.edu

The B3LYP functional is another popular hybrid GGA functional used in computational chemistry. acs.orgscience.gov However, for systems where dispersion interactions are significant, such as in the study of conformer energetics, B3LYP has been shown to be less reliable than the M06 functionals. acs.org In the context of [3+2] cycloaddition reactions of N-benzylcyclohexylnitrone with methyl-3-butenoate, the B3LYP/6-311++G(d,p) level of theory was employed to study the reaction mechanism. rsc.org

Table 1: Comparison of DFT Functionals for Hydrogen Abstraction from Methyl Butenoate

| Functional/Basis Set | Mean Unsigned Deviation (MUD) from CCSD(T) (kcal mol⁻¹) |

| M06-2X/ma-TZVP | 0.51 umn.edu |

| B3LYP/MG3S | 3.6 umn.edu |

This table illustrates the superior performance of the M06-2X functional over B3LYP for this specific class of reactions.

Multi-Structural Canonical Variational Transition State Theory and Tunneling

To accurately compute rate constants, especially over a wide range of temperatures, it is crucial to go beyond simple transition state theory. Multi-Structural Canonical Variational Transition State Theory (MS-CVT) is an advanced theoretical method that accounts for the multiple conformations of both the reactant and the transition state. umn.eduresearchgate.net This is particularly important for flexible molecules like this compound.

The MS-CVT method, combined with calculations of tunneling effects, provides a more complete picture of the reaction kinetics. umn.edu Tunneling, where a particle passes through a potential energy barrier rather than over it, can be significant, especially at lower temperatures and for reactions involving the transfer of light particles like hydrogen atoms. The multi-dimensional small-curvature tunneling (SCT) approximation is often employed to include these quantum effects. umn.edu

Rice-Ramsperger-Kassel-Marcus (RRKM)/Master Equation Analysis

For unimolecular reactions and reactions that proceed through a stable intermediate, the pressure dependence of the reaction rates becomes important. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of such reactions. iupac.orgwikipedia.org It assumes that energy is rapidly distributed among all the vibrational modes of the molecule before reaction occurs. wikipedia.org

The RRKM theory is often coupled with a master equation (ME) analysis to model the effects of pressure. rsc.orgpolyu.edu.hk The master equation accounts for the competition between reaction and collisional energy transfer with a bath gas. polyu.edu.hk This approach has been used to study the pressure-dependence of the rate constants of H atom addition to methyl 2-butenoate and methyl 3-butenoate. rsc.org The analysis revealed that the addition of a hydrogen atom to the C=C double bond is generally faster than addition to the C=O bond. rsc.org

Molecular Interactions and Bonding Analysis in Reaction Pathways

Understanding the electronic structure changes along a reaction pathway provides deeper insight into the nature of the chemical transformation.

Global Electron Density Transfer (GEDT)

Global Electron Density Transfer (GEDT) is a concept that quantifies the net charge transfer between interacting molecules in a chemical reaction. mdpi.comnih.gov It is a valuable tool for understanding the polar character of a reaction. mdpi.comnih.gov In the context of cycloaddition reactions, the GEDT at the transition state can provide insights into the reaction mechanism and reactivity.

A study of the [3+2] cycloaddition (32CA) reactions of N-benzylcyclohexylnitrone with methyl-3-butenoate utilized Molecular Electron Density Theory (MEDT) to analyze the reaction. rsc.org The analysis of GEDT at the transition states indicated that the reaction leading to the formation of one particular cycloadduct was favored due to a slight increase in its polar character. rsc.orgedu.krd This suggests that even small changes in electron density transfer can influence the preferred reaction pathway. The study of GEDT helps to classify reactions and understand the electronic factors that govern their rates and selectivity. luisrdomingo.com

Predictive Modeling for Chemical Behavior and Atmospheric Chemistry

Predictive modeling, utilizing computational methods, is an essential tool for forecasting the chemical behavior and atmospheric fate of volatile organic compounds (VOCs) like this compound. copernicus.org These models are crucial for assessing the environmental impact of such compounds, including their potential to contribute to the formation of photochemical smog and secondary organic aerosols. acs.orgnih.gov

The atmospheric degradation of this compound is primarily initiated by its reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. acs.orgnih.gov Kinetic studies on the structurally similar compounds, methyl-2-methyl butanoate (M2MB) and methyl-3-methyl butanoate (M3MB), provide valuable data for modeling the atmospheric lifetime of this compound. acs.orgnih.gov

Experimental and computational studies on these related butanoates have determined the temperature-dependent rate coefficients for their reactions with OH radicals. acs.orgnih.gov These kinetic parameters are fundamental inputs for atmospheric chemistry models. acs.orgnih.gov Based on the identified reaction products from the photo-oxidation of M2MB and M3MB, plausible degradation mechanisms have been proposed, which can be extrapolated to understand the atmospheric chemistry of this compound. acs.orgnih.gov

Table 1: Temperature-Dependent Rate Coefficients for the Reaction of Related Methyl Butanoates with OH Radicals

| Temperature (K) | Rate Coefficient (k) for M2MB + OH (cm³ molecule⁻¹ s⁻¹) | Rate Coefficient (k) for M3MB + OH (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 268 | (4.62 ± 1.50) × 10⁻¹² | (4.49 ± 1.46) × 10⁻¹² |

| 283 | (4.46 ± 1.41) × 10⁻¹² | (4.40 ± 1.36) × 10⁻¹² |

| 298 | (4.27 ± 1.20) × 10⁻¹² | (4.14 ± 1.18) × 10⁻¹² |

| 313 | (3.99 ± 1.06) × 10⁻¹² | (3.90 ± 1.06) × 10⁻¹² |

| 343 | (3.65 ± 0.94) × 10⁻¹² | (3.52 ± 0.85) × 10⁻¹² |

| 363 | (3.53 ± 0.80) × 10⁻¹² | (3.42 ± 0.81) × 10⁻¹² |

Data from Kaipara et al. (2020) acs.orgnih.gov

Furthermore, the development of comprehensive artificial intelligence (AI) models for predicting the reaction rate constants of VOCs with atmospheric oxidants represents a significant advancement in the field. copernicus.org These models use molecular structures, represented as graphs of atoms and bonds, and employ machine learning algorithms to predict reactivity. copernicus.org The accuracy of these models is validated against extensive experimental datasets. copernicus.org While a specific prediction for this compound from such a model is not explicitly reported in the provided search results, the framework exists to estimate its atmospheric reaction rates and, consequently, its atmospheric lifetime and impact. copernicus.org

The combination of experimental kinetic data from related compounds and the application of sophisticated predictive models allows for a robust assessment of the atmospheric chemistry of this compound. copernicus.orgacs.orgnih.gov

Applications in Polymer Science and Materials Chemistry

Polymerization Characteristics of Unsaturated Butenoates

The polymerization behavior of unsaturated butenoates like methyl 2-methyl-3-butenoate is dictated by the reactivity of the carbon-carbon double bond. The presence of both an allyl group and an ester functional group influences the mechanisms of polymerization and the resulting polymer structures.

Radical polymerization is a common method for polymerizing vinyl monomers. libretexts.org For unsaturated esters, the reaction is initiated by a radical species, which can be generated from an initiator compound like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN) through thermal or photochemical decomposition. sapub.org The initiator radical adds to the carbon-carbon double bond of the this compound monomer, creating a new radical center. This new radical then propagates by adding to another monomer molecule, leading to the growth of a polymer chain.

The process involves three main stages:

Initiation: Formation of radical species from an initiator.

Propagation: Successive addition of monomers to the growing radical chain.

Termination: The process ceases through reactions like combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in one saturated and one unsaturated polymer chain. libretexts.org Chain transfer reactions can also occur, where the radical is transferred to a monomer, solvent, or another polymer chain, which can lead to branching. libretexts.org

The structure of the resulting polymer, polythis compound, would consist of a saturated carbon backbone with pendant 2-methoxycarbonylpropyl groups. The potential for chain transfer reactions, particularly involving the allylic hydrogens, could lead to branched or cross-linked structures, depending on the reaction conditions. The steric hindrance from the methyl group at the α-position can also influence the rate of polymerization and the stereochemistry of the resulting polymer. Research into related compounds like methyl 3-butenoate shows its use as a competitive vinyl monomer in radical polymerization systems. mdpi.com

Cationic polymerization is another pathway for polymerizing alkenes, typically initiated by strong acids or Lewis acids in the presence of a proton source (co-initiator). libretexts.org This method is most effective for alkenes with electron-donating substituents that can stabilize the resulting carbocationic propagating center. libretexts.org

For this compound, the ester group is generally considered electron-withdrawing, which would destabilize an adjacent carbocation. This makes the monomer less suitable for cationic homopolymerization compared to electron-rich alkenes. However, studies on related cyclic acetals, such as 4-methyl-2-methylene-1,3-dioxolane, have shown that cationic polymerization can proceed, with the polymer structure being dependent on the initiator used. researchgate.net While specific studies on the cationic polymerization of this compound are not widely documented, it is plausible that it could be forced to polymerize under certain cationic conditions, potentially leading to oligomers or low molecular weight polymers. The mechanism would involve the formation of a carbocation by the addition of an acid to the double bond, followed by propagation and termination steps, which could include proton loss to form an unsaturated chain end. libretexts.org

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. nih.gov As an acyclic ester, this compound does not undergo ring-opening polymerization itself. However, its cyclic isomers, particularly derivatives of γ-butyrolactone (GBL), are key monomers for producing biodegradable aliphatic polyesters via ROP. icm.edu.pl

For instance, GBL derivatives with exocyclic double bonds or other functional groups can be polymerized through ROP to create functional polyesters. icm.edu.pl These polyesters can have repeating units that are structurally related to what one might obtain from the polymerization of this compound. The ROP of lactones can be initiated by anionic, cationic, or coordination-insertion mechanisms. icm.edu.placs.org This pathway is significant for producing biocompatible and biodegradable polymers for various applications. icm.edu.pl Therefore, while this compound is not a direct substrate for ROP, the synthesis and polymerization of its cyclic isomers represent an alternative and important route to obtaining related polyester (B1180765) structures.

Copolymerization Studies with Styrene (B11656) and Other Monomers (e.g., methyl methacrylate)

Copolymerization is a valuable technique for creating polymers with tailored properties by combining two or more different monomers. sapub.org this compound can be copolymerized with common industrial monomers like styrene and methyl methacrylate (B99206) (MMA) to modify the properties of the resulting polymers.

In a typical radical copolymerization, the relative reactivity of the monomers is described by reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.

Copolymerization with Styrene: The copolymerization of styrene with related unsaturated esters has been demonstrated. For example, methyl 3-phenyl-3-butenoate has been successfully copolymerized with styrene using a radical initiator. oup.com The resulting copolymers were polystyrenes that incorporated polar methoxycarbonylmethyl groups in their side chains. oup.com The molecular weights of these copolymers ranged from 13,000 to 75,000 g/mol , and the composition of the copolymer was dependent on the initial monomer feed ratio. oup.com A similar approach could be used for this compound to introduce ester functionalities into polystyrene, potentially improving its adhesion or other properties.

Copolymerization with Methyl Methacrylate (MMA): MMA is a widely used acrylic monomer. researchgate.net Its copolymerization with other monomers is a common strategy to produce materials with a wide range of properties for coatings, adhesives, and other applications. sapub.orgresearchgate.net Free-radical initiated copolymerization of MMA with various acrylate (B77674) and methacrylate esters is well-established. sapub.orgchem-soc.si The copolymerization of this compound with MMA would likely proceed via a radical mechanism, leading to a random copolymer. The presence of the butenoate monomer in a polymethyl methacrylate (PMMA) chain could alter its glass transition temperature, solubility, and mechanical properties.

The table below summarizes findings from a study on the copolymerization of a related monomer, methyl 3-phenyl-3-butenoate, with styrene, which provides a model for the expected behavior of this compound.

Table 1: Radical Copolymerization of Methyl 3-phenyl-3-butenoate (Monomer 1) with Styrene (Monomer 2) Data interpreted from a study on a structurally related butenoate ester. oup.com

| Molar Ratio (Styrene/Butenoate) | Polymer Yield | Copolymer Composition (Ester Component) | Molecular Weight ( g/mol ) |

| High | High | Low | High (e.g., up to 75,000) |

| Low | Low | High | Lower |

Integration into Advanced Polymer Architectures

The incorporation of this compound into polymer chains can be used to create advanced polymer architectures with specific functionalities and properties.

One application is in the development of functional hydrogels. For example, the related monomer methyl 3-butenoate has been used as a competitive vinyl monomer in the polymerization of poly(ethylene glycol) diacrylate (PEGDA) hydrogels. mdpi.com By competing for radicals during the crosslinking process, the butenoate monomer can modulate the mechanical properties of the hydrogel, leading to a decrease in the hydrogel's stiffness. mdpi.com This approach allows for fine-tuning of the material properties for applications in soft tissue engineering.

Furthermore, the ester group of this compound can be a site for post-polymerization modification. After incorporation into a polymer backbone, the ester can be hydrolyzed to a carboxylic acid. These acid groups can then be used for further reactions, such as grafting other molecules, crosslinking the polymer, or altering the polymer's solubility and pH-responsiveness. This makes it a potentially valuable monomer for creating functional polymers for drug delivery or other biomedical applications.

The monomer can also be envisioned as a component in block copolymers. Techniques like Atom Transfer Radical Polymerization (ATRP) have been used to create well-defined block copolymers, such as polystyrene-b-poly(methyl methacrylate). cmu.edu By analogy, this compound could be used as a monomer in one of the blocks to introduce specific functionality.

Environmental and Atmospheric Chemical Research on Methyl 2 Methyl 3 Butenoate

Atmospheric Degradation Pathways and Product Identification

The atmospheric chemistry of methyl 2-methyl-3-butenoate, a volatile organic compound (VOC), is primarily dictated by its reactions with key atmospheric oxidants. These reactions lead to its degradation and the formation of various secondary products, some of which contribute to the formation of atmospheric aerosols.

Product Degradation Mechanisms in the Presence of O₂

The atmospheric degradation of this compound is initiated by reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). The presence of molecular oxygen (O₂) is fundamental to the subsequent reaction pathways.

The dominant daytime degradation process for this compound is its reaction with the OH radical. researchgate.net The OH radical adds to the carbon-carbon double bond, forming a hydroxyl-substituted alkyl radical. This radical then rapidly reacts with O₂ to create a peroxy radical (RO₂). The fate of this peroxy radical dictates the final products. It can react with nitric oxide (NO) to yield an alkoxy radical (RO) and nitrogen dioxide (NO₂) or undergo reactions with other peroxy or hydroperoxy (HO₂) radicals.

Ozonolysis, the reaction with ozone, is another significant degradation pathway. wikipedia.org This reaction breaks the double bond, forming an unstable primary ozonide that decomposes into a Criegee intermediate and a carbonyl compound. wikipedia.org The highly reactive Criegee intermediate can then be stabilized or react with other atmospheric constituents like water vapor to form various products.

During the nighttime, the reaction with the nitrate radical (NO₃) becomes more important. Similar to the OH radical, the NO₃ radical adds to the double bond, forming a nitrooxy-substituted alkyl radical. This radical subsequently reacts with O₂ to form a peroxy radical, leading to the formation of nitrogen-containing organic compounds. researchgate.net

Precursors to Secondary Organic Aerosols (SOAs)

This compound is a known precursor to secondary organic aerosols (SOAs), which are microscopic particles suspended in the atmosphere that can impact air quality and climate. The formation of SOAs occurs when low-volatility products from the atmospheric oxidation of this compound transition from the gas to the particle phase. sigmaaldrich.cnresearchgate.net

The oxidation of this compound, particularly by OH radicals and ozone, produces multifunctional compounds such as dicarbonyls, hydroxycarbonyls, and organic acids. copernicus.orgconicet.gov.ar For example, the oxidation of the related compound 2-methyl-3-buten-2-ol (B93329) yields products like glyoxal (B1671930) and methylglyoxal. copernicus.org These oxygenated products can undergo further reactions, leading to larger, less volatile molecules that contribute to the formation and growth of SOAs. copernicus.orgnih.gov Studies on 2-methyl-3-buten-2-ol have shown that SOA formation is enhanced under low-NOx conditions and in the presence of acidic aerosols. researchgate.netnih.govcaltech.edu In some cases, specific products can serve as tracers for SOA originating from a particular precursor. For instance, 2,3-dihydroxyisopentanol has been identified as a potential tracer for SOA derived from 2-methyl-3-buten-2-ol. copernicus.org

The efficiency of SOA formation is often quantified by the SOA yield, which is the mass of aerosol formed per mass of the precursor that has reacted. copernicus.orgd-nb.info For 2-methyl-3-buten-2-ol, a laboratory SOA yield of 0.7% was measured under specific conditions. copernicus.org However, SOA formation was found to be negligible in the presence of nitrogen oxides (NOx). copernicus.org

Atmospheric Lifetimes and Global Impact Assessments

The atmospheric lifetime of a compound is a crucial factor in determining its potential environmental impact. For this compound, its relatively short lifetime means its direct impact is limited, but its indirect effects through the formation of secondary pollutants are significant.

The atmospheric lifetime of this compound is primarily determined by its reaction with the OH radical, which is the dominant loss process during the daytime. researchgate.net The lifetime with respect to reaction with O₃ is considerably longer. d-nb.info For instance, the related compound 2-methyl-3-buten-2-ol has a calculated lifetime of approximately 2.5 hours with respect to reaction with OH radicals, and about 30 hours with respect to ozone. d-nb.info

| Parameter | Value | Reference Compound |

| Atmospheric Lifetime (vs. OH) | ~2.5 hours | 2-methyl-3-buten-2-ol d-nb.info |

| Atmospheric Lifetime (vs. O₃) | ~30 hours | 2-methyl-3-buten-2-ol d-nb.info |

Radiative Forcings (RFs) Estimation

Radiative forcing is a measure of the change in energy balance in the Earth's atmosphere due to a particular driver. The direct radiative forcing of this compound is considered negligible due to its short atmospheric lifetime. researchgate.netacs.org However, its indirect radiative forcing is more significant. This arises from its role as a precursor to the formation of both tropospheric ozone and secondary organic aerosols (SOAs). conicet.gov.arresearchgate.netacs.org

Global Warming Potentials (GWPs) Estimation

The Global Warming Potential (GWP) is an index that compares the warming effect of a gas to that of carbon dioxide over a specific time horizon, typically 100 years. ecfr.govghgprotocol.org Due to its short atmospheric lifetime, a direct GWP is generally not calculated for this compound. researchgate.netacs.org Its contribution to global warming is indirect and primarily linked to the formation of tropospheric ozone and SOAs. researchgate.netacs.org Any warming effect from ozone production is expected to be localized and transient. researchgate.netacs.org

Photochemical Ozone Creation Potentials (POCPs) Estimation

Role as Volatile Organic Compounds (VOCs) from Anthropogenic and Natural Sources

This compound is classified as a volatile organic compound (VOC), a category of chemicals that readily evaporate into the atmosphere at room temperature. nih.gov As a VOC, it is emitted from both human-related (anthropogenic) and natural (biogenic) sources and participates in the complex chemical reactions that occur in the troposphere.

Natural Sources

The primary natural sources of this compound and similar esters are from the biosphere, particularly from vegetation. Various plants and microorganisms release a diverse array of VOCs for functions such as defense, communication, and as byproducts of metabolic processes. For example, related compounds like methyl 3-methyl-2-butenoate have been identified as volatile emissions from fungi and have been found in fruits such as papaya and wild blueberries. oup.comnih.gov While direct emission data for this compound from specific plants is limited in the provided results, the general class of unsaturated esters is known to be emitted by flora. researchgate.net

Anthropogenic Sources

Human activities contribute to the atmospheric load of this compound. These esters are used in various industrial applications, including the production of polymers, plastics, resins, and in consumer products like cosmetics and cleaning agents. researchgate.net Emissions can occur during the manufacturing, use, and disposal of these products. Furthermore, incomplete combustion processes, such as the burning of biomass, are also potential anthropogenic sources.

Atmospheric Chemistry and Research Findings

Once in the atmosphere, this compound is subject to chemical degradation, primarily driven by reactions with key atmospheric oxidants. These include the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). The reaction with OH radicals is a significant degradation pathway for organic compounds in the atmosphere. acs.org

Kinetic studies are crucial for understanding the atmospheric lifetime and impact of VOCs. Research on related unsaturated esters has determined the rate coefficients for their reactions with these oxidants. researchgate.netacs.org For instance, the degradation mechanisms and the products formed from these reactions have been analyzed using advanced analytical techniques like gas chromatography–mass spectrometry (GC-MS). acs.org Such studies help in estimating critical atmospheric parameters like photochemical ozone creation potentials (POCPs), which quantify the compound's ability to contribute to the formation of ground-level ozone, a major air pollutant. acs.org

Table 1: Emission Source Categories for this compound

| Source Category | Specific Examples | Role in Atmospheric Chemistry |

| Natural (Biogenic) | Emissions from various plants and microorganisms. | Contributes to the natural background levels of VOCs. |

| Anthropogenic | Industrial production and use in polymers, resins, and consumer goods; biomass combustion. | Adds to the overall atmospheric VOC load, potentially impacting air quality in populated areas. |

Advanced Spectroscopic and Chromatographic Applications for Research on Methyl 2 Methyl 3 Butenoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification of products formed during the oxidation of esters. In a typical application, the gas-phase reaction of an ester with an oxidant like the hydroxyl radical (OH) or chlorine (Cl) atom is carried out in a simulation chamber. The resulting product mixture is then analyzed by GC-MS. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint, allowing for its identification.

In studies on the atmospheric degradation of various esters, including those structurally similar to Methyl 2-methyl-3-butenoate, GC-MS has been pivotal. researchgate.netacs.org For instance, research on the reactions of Cl atoms with isopropyl formate (B1220265) and isobutyl formate utilized GC-MS to perform a qualitative analysis of the products formed. acs.org Similarly, product analyses for the photo-oxidation reactions of methyl-2-methyl butanoate and methyl-3-methyl butanoate with OH radicals were elucidated using GC-MS as a primary analytical tool. researchgate.netacs.orgnih.gov The identification of these end products is a critical step, as it allows researchers to propose plausible degradation mechanisms in the atmosphere. researchgate.netacs.orgnih.gov

For example, in the study of other unsaturated esters like methyl methacrylate (B99206), GC-MS analysis identified methyl-pyruvate as a key degradation product. researchgate.net This type of specific product data is essential for building accurate atmospheric models.

Table 1: Examples of Products Identified by GC-MS in the Oxidation of Unsaturated Esters and Aldehydes This table presents findings from compounds structurally related to this compound to illustrate the application of the GC-MS technique.

| Reactant Compound | Oxidant | Identified Product(s) | Source |

| trans-2-methyl-2-butenal | Cl | 3-chloro-2-butanone, Acetaldehyde, HCl | mdpi.com |

| Methyl Methacrylate | OH | Methyl-pyruvate | researchgate.net |

Gas Chromatography-Infrared Spectroscopy (GC-IR) for Mechanistic Studies

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique used in conjunction with GC-MS for mechanistic studies. researchgate.netacs.org While GC-MS provides information about the molecular weight and fragmentation pattern of a molecule, GC-IR provides information about its functional groups by measuring the absorption of infrared radiation. This combination is particularly effective for distinguishing between isomeric products, which may have very similar mass spectra but different IR spectra.

In the context of ester oxidation studies, GC-IR is used to confirm the identity of products separated by the gas chromatograph. researchgate.net For example, in investigations of the reactions of Cl atoms with isopropyl formate and isobutyl formate, GC-IR was used alongside GC-MS as an analytical tool to propose degradation mechanisms based on the identified end products. acs.org Likewise, mechanistic pathways for the photo-oxidation of methyl-2-methyl butanoate were explored using both GC-MS and GC-IR to analyze the reaction products. researchgate.netnih.gov This dual-analysis approach provides a higher degree of confidence in the identification of products and, consequently, in the proposed reaction mechanisms. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Gas-Phase Kinetic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a versatile tool for conducting gas-phase kinetic studies of atmospheric reactions. nih.govacs.org In these experiments, the reactant ester and an oxidant precursor (e.g., methyl nitrite (B80452) for generating OH radicals) are introduced into an environmental simulation chamber or photoreactor equipped with a long-path FTIR system. nih.govconicet.gov.ar The concentration of the ester is monitored over time by measuring the characteristic absorption of its functional groups in the infrared spectrum. nih.gov

This technique was used to determine the rate coefficients for the reactions of OH radicals and Cl atoms with several unsaturated esters, including methyl-3-butenoate, an isomer of this compound. conicet.gov.ar In such studies, the decay of the ester is monitored relative to a reference compound whose reaction rate is known. conicet.gov.ar Experiments are often performed in large-volume chambers made of materials like Pyrex or Teflon under controlled temperature and pressure conditions, simulating the troposphere. conicet.gov.arnih.gov For instance, the rate coefficient for the reaction of methyl-3-butenoate with OH radicals was determined at 298 K and atmospheric pressure using in-situ FTIR detection. conicet.gov.ar

Table 2: Example of a Room Temperature Rate Coefficient for the Reaction of an Unsaturated Ester with OH Radicals Determined by FTIR Spectroscopy This table presents findings for an isomer of this compound to illustrate the application of the FTIR technique.

| Reactant Compound | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Source |

| Methyl-3-butenoate | OH | (3.16 ± 0.57) x 10⁻¹¹ | conicet.gov.ar |

Relative Rate Technique with Gas Chromatography–Flame Ionization Detection (RR-GC-FID) for Kinetic Measurements

The relative rate technique is a widely used and reliable method for determining the rate coefficients of gas-phase reactions. researchgate.netconicet.gov.ar This approach avoids the need for absolute concentration measurements of the highly reactive species (like OH radicals), instead measuring the decay of the target compound relative to a reference compound with a well-established rate coefficient. conicet.gov.ar Gas Chromatography with Flame Ionization Detection (GC-FID) is frequently the analytical method of choice for monitoring the concentrations of the stable organic reactants. researchgate.netresearchgate.net

Kinetics studies for the reactions of methyl-2-methyl butanoate (M2MB) and methyl-3-methyl butanoate (M3MB) with OH radicals were carried out using the RR-GC-FID technique over a range of temperatures (268–363 K). researchgate.netacs.orgnih.gov In these experiments, the concentrations of the ester and one or more reference compounds are monitored over time by periodically sampling the gas from the reaction chamber and analyzing it by GC-FID. researchgate.netresearchgate.net The relative loss rates of the target and reference compounds are then used to calculate the unknown rate coefficient. This method has proven highly effective for generating precise kinetic data essential for atmospheric modeling. researchgate.net

Table 3: Temperature-Dependent Rate Coefficients for the Reaction of Methyl-2-methyl butanoate (M2MB) with OH Radicals Measured by RR-GC-FID This table presents findings from a saturated analogue of this compound to illustrate the application of the RR-GC-FID technique.

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Source |

| 268 | (4.62 ± 1.50) x 10⁻¹² | researchgate.netacs.orgnih.gov |

| 283 | (4.46 ± 1.41) x 10⁻¹² | researchgate.netacs.orgnih.gov |

| 298 | (4.27 ± 1.20) x 10⁻¹² | researchgate.netacs.orgnih.gov |

| 313 | (3.99 ± 1.06) x 10⁻¹² | researchgate.netacs.orgnih.gov |

| 343 | (3.65 ± 0.94) x 10⁻¹² | researchgate.netacs.orgnih.gov |

| 363 | (3.53 ± 0.80) x 10⁻¹² | researchgate.netacs.orgnih.gov |

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. organic-chemistry.org The goal is to create processes that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous substances. organic-chemistry.orgejcmpr.com For Methyl 2-methyl-3-butenoate, future research will likely focus on developing more sustainable synthesis methods that align with these principles.

One promising area is the use of biocatalysis. mdpi.com Enzymes, such as lipases and carboxylic acid reductases (CAR), offer high specificity and can operate under mild conditions, often eliminating the need for protecting groups and reducing energy consumption. mdpi.comnih.govacs.org For instance, a chemo-enzymatic approach could be developed where a biocatalyst facilitates the key esterification or a precursor-forming step. nih.gov Research into novel enzymes from sources like Mycobacterium has shown potential for reducing various carboxylic acids to aldehydes, which are key precursors for α,β-unsaturated esters via reactions like the Wittig reaction. nih.gov

Another key trend is the utilization of greener solvents and catalysts. ejcmpr.com Ionic liquids, for example, are being investigated as environmentally friendly alternatives to volatile organic compounds (VOCs) in esterification reactions. ejcmpr.comchemicalbook.com They can act as both solvent and catalyst, are often recyclable, and can lead to cleaner reaction profiles and easier product separation. chemicalbook.com A patented method for a related compound, methyl 3-methyl-2-butenoate, utilizes an ionic liquid and a solid catalyst under reflux conditions, achieving a high yield and demonstrating a green chemistry approach. chemicalbook.com

Future methodologies may also focus on improving atom economy, a core principle of green chemistry that seeks to maximize the incorporation of reactant atoms into the final product. acs.org Traditional methods might be redesigned to be shorter and avoid stoichiometric reagents in favor of catalytic ones. organic-chemistry.org For example, a patented method for preparing 2-methyl-3-butenoic acid esters involves a Grignard reagent, which shortens the reaction pathway and avoids the use of highly toxic reagents like hydrocyanic acid. google.com

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches

| Feature | Conventional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Catalyst | Often uses stoichiometric mineral acids (e.g., H₂SO₄). | Employs reusable solid acids, ionic liquids, or enzymes (biocatalysts). mdpi.comchemicalbook.com |

| Solvents | Typically volatile organic solvents (e.g., ether, chloroform). google.comtandfonline.com | Water, supercritical fluids, or recyclable ionic liquids. ejcmpr.com |

| Energy | May require high temperatures and pressures. | Often proceeds at ambient temperature and pressure, especially with biocatalysis. mdpi.comacs.org |

| Atom Economy | Can be low due to the use of protecting groups and stoichiometric reagents. | High, with shorter synthetic routes and catalytic processes. organic-chemistry.orgacs.org |

| Feedstocks | Primarily petroleum-based. | Increasing focus on renewable feedstocks from biomass. organic-chemistry.orgnih.gov |

Integration of Machine Learning and AI in Reaction Pathway Prediction

The complexity of organic synthesis presents a significant challenge, making the prediction of reaction outcomes and the design of optimal synthetic routes a task that has traditionally relied on expert intuition. nih.govacs.org However, the advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this landscape. nd.edu These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. nih.gov

For the synthesis of this compound, AI can be employed in several ways. ML models, particularly neural networks, can be trained on large reaction databases like Reaxys to predict the most suitable reaction conditions, including catalysts, solvents, reagents, and temperature. acs.org Such models have demonstrated the ability to predict a close match to recorded conditions with high accuracy, which would significantly accelerate the optimization of the synthesis of this specific ester. acs.org

Furthermore, AI can assist in retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. acs.org While traditional computer-aided synthesis planning has struggled with the real-world viability of suggested steps, modern approaches integrate ML to rank potential reaction pathways. nih.gov By combining reaction templates with the pattern recognition capabilities of neural networks, these systems can predict the major product of a reaction from a list of possibilities, thus filtering out unviable routes. nih.govacs.org This would allow chemists to design more efficient and reliable multi-step syntheses leading to this compound.

Recent advancements have also focused on developing ML models that can predict fundamental chemical properties like nucleophilicity and electrophilicity. rsc.org These models can assess the chemical selectivity and stability of molecules, helping to flag potential side reactions or instabilities in a proposed synthetic route, thereby preventing costly experimental failures. rsc.org

Table 2: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Reaction Condition Prediction | A neural network model suggests optimal catalysts, solvents, and temperatures based on the desired transformation. acs.org | Reduces the time and resources spent on experimental optimization. |

| Yield Prediction | ML algorithms (e.g., Random Forests, Graph Neural Networks) predict the expected yield of a reaction. nd.edu | Enables prioritization of high-yielding reaction pathways. |

| Retrosynthesis Planning | AI identifies and ranks the most plausible synthetic routes from available starting materials. nih.govacs.org | Accelerates the discovery of novel and efficient synthesis strategies. |

| Selectivity & Stability Analysis | Models predict reactivity and potential side reactions, assessing the stability of intermediates and products. rsc.org | Increases the success rate of synthetic attempts and ensures product quality. |

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology is a fertile ground for discovery, where chemical tools are used to probe biological systems and biological systems are harnessed for chemical synthesis. Unsaturated esters, the class to which this compound belongs, have shown significant potential in these interdisciplinary areas. ontosight.ai

Future research will likely investigate the biological activities of this compound and its derivatives. ontosight.ai Structurally related α,β-unsaturated esters and dithioesters have been explored for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.airesearchgate.net The reactivity of the α,β-unsaturated system makes it a candidate for interacting with biological targets, and systematic screening could uncover novel pharmaceutical applications.

The compound also serves as a versatile building block for more complex, biologically relevant molecules. For instance, it can be used in the synthesis of dipeptide isosteres, which are modified peptide structures of interest in medicinal chemistry. Additionally, its derivatives can be employed in the synthesis of natural products or their analogs. researchgate.net

Biotechnology offers powerful tools for the synthesis and modification of such esters. ontosight.ai Lipase-catalyzed synthesis of sugar fatty acid esters, for example, is a growing field for producing biocompatible surfactants for the food, cosmetic, and pharmaceutical industries. mdpi.com Similar enzymatic processes could be developed for this compound to create novel, bio-based products. This chemo-enzymatic approach, combining enzymatic reactions with traditional organic synthesis, represents a powerful strategy for accessing valuable compounds. nih.gov This synergy between chemistry and biology not only provides sustainable manufacturing routes but also opens the door to new functional materials and therapeutic agents. ontosight.aitandfonline.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-methyl-3-butenoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification or transesterification under anhydrous conditions. For example, adapting methods from analogous esters (e.g., ), refluxing the carboxylic acid precursor with methanol in the presence of a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under nitrogen can yield the ester. Optimization parameters include temperature (60–80°C), solvent choice (e.g., THF or dichloromethane), and stoichiometric ratios of reagents. Purification via silica gel chromatography (hexane/ethyl acetate) or C18 reverse-phase chromatography () enhances purity. Yield improvements often require iterative adjustments to reaction time and catalyst loading .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For instance, the vinyl proton in the 3-butenoate moiety typically resonates at δ 5.2–5.8 ppm (¹H NMR), while ester carbonyl carbons appear at ~170 ppm (¹³C NMR). Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) () can confirm molecular weight and purity. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 210 nm) quantifies impurities. Cross-referencing with databases (e.g., NIST) or published spectra () resolves ambiguities .

Q. How does solvent polarity affect the stability of this compound during storage?

- Methodological Answer : Stability studies should test degradation kinetics in solvents like water, acetonitrile, or hexane under varying temperatures (4°C to 40°C). Hydrolytic degradation in aqueous media (pH 3–9) can be monitored via HPLC to assess ester hydrolysis rates. Non-polar solvents (e.g., hexane) minimize decomposition, while protic solvents accelerate it. Data should be analyzed using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

- Methodological Answer : Competing pathways (e.g., isomerization or Michael addition) arise from the α,β-unsaturated ester structure. Density Functional Theory (DFT) calculations can model transition states to identify energy barriers. Experimental validation involves isolating intermediates via flash chromatography and characterizing them via NMR or IR. For example, ’s use of diisopropylethylamine as a base may suppress acid-catalyzed side reactions .

Q. How do contradictory reports on the compound’s reactivity in Diels-Alder reactions arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from solvent effects, diene electronic properties, or catalyst selection. Systematic studies should vary dienes (electron-rich vs. electron-poor) and solvents (polar aprotic vs. non-polar). Kinetic profiling via in-situ FTIR or NMR monitors reaction progress. Cross-validation using computational tools (e.g., Gaussian) identifies steric or electronic factors influencing regioselectivity .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) ensures enantiocontrol. Chiral HPLC (e.g., Chiralpak columns) or circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee). Process Analytical Technology (PAT) tools, like real-time Raman spectroscopy, enable in-line monitoring to adjust reaction parameters dynamically .

Data Contradiction Analysis

- Example : Conflicting LCMS retention times () for similar esters highlight the need for standardized protocols (e.g., column type, mobile phase gradient). Researchers should replicate experiments using identical equipment and validate with orthogonal methods (e.g., GC-MS vs. NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.